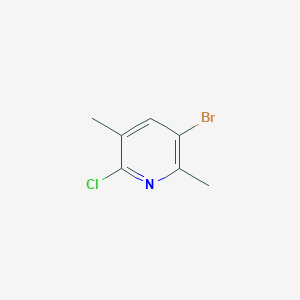
3-(4-fluorobenzoyl)-6-methoxy-1-(4-methylbenzyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorobenzoyl)-6-methoxy-1-(4-methylbenzyl)quinolin-4(1H)-one, also known as FMQB, is a synthetic compound that belongs to the family of quinoline derivatives. FMQB has gained significant attention in scientific research due to its potential applications in the field of medicine.
Applications De Recherche Scientifique
Pharmacokinetics and Pharmacodynamics
Studies on various quinolones have demonstrated their potent antibacterial activity and favorable pharmacokinetics, which could be indicative of the potential applications of similar compounds. For instance, the pharmacokinetics of AM-1155, a new 6-fluoro-8-methoxy quinolone, was examined, showing potent antibacterial activity and favorable pharmacokinetics, including high oral bioavailability and significant excretion via urine, suggesting its clinical usefulness (Nakashima et al., 1995).
Phototoxicity and Photoallergic Contact Dermatitis
The phototoxicity of fluoroquinolones, such as moxifloxacin compared with lomefloxacin, was investigated, indicating the importance of the methoxy group position in reducing phototoxicity. This could imply that structural modifications, like those in "3-(4-fluorobenzoyl)-6-methoxy-1-(4-methylbenzyl)quinolin-4(1H)-one," may affect the phototoxic potential of these compounds (Man et al., 1999).
Metabolism and Biotransformation
The metabolism and biotransformation of heterocyclic amines and quinolines are crucial for understanding their biological effects and potential applications. For example, the identification of urinary metabolites of RCS-4, a synthetic cannabimimetic, was achieved through gas chromatography-mass spectrometry, revealing metabolites resulting from aromatic monohydroxylation, dihydroxylation, and O-demethylation. Such studies highlight the metabolic pathways and potential toxicity or therapeutic effects of related compounds (Kavanagh et al., 2012).
Pharmacological Profiles
Research on compounds like DPC 333, a potent and selective inhibitor of tumor necrosis factor α-converting enzyme, showcases the potential for therapeutic applications in controlling excessive TNF-α production. This suggests that compounds with similar inhibitory capabilities might be developed for treatment of various inflammatory diseases, including rheumatoid arthritis (Qian et al., 2007).
Propriétés
IUPAC Name |
3-(4-fluorobenzoyl)-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO3/c1-16-3-5-17(6-4-16)14-27-15-22(24(28)18-7-9-19(26)10-8-18)25(29)21-13-20(30-2)11-12-23(21)27/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQFSOHCRPSFTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-Amino-3-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2834197.png)


![1-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2834202.png)
![4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-fluoroph enyl)pyrrolidin-2-one](/img/structure/B2834204.png)

![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2834208.png)
![4-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethyloxane-4-carboxylic acid](/img/structure/B2834209.png)



![N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2834214.png)

